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Compound of Interest

Compound Name: Phenethyl cinnamate
CAS No.: 63238-64-2
Cat. No.: B3029362
Get Quote
. J

Chemical Identity, Spectroscopic Profiling, and Synthesis Methodologies

Executive Summary

Phenethyl cinnamate (2-phenylethyl 3-phenyl-2-propenoate) is a carboxylate ester resulting
from the formal condensation of cinnamic acid with phenethyl alcohol.[1][2] While widely
recognized in the fragrance industry for its balsamic, rose-like olfactory profile, it holds
significant utility in drug development as a lipophilic prodrug scaffold. Its hydrolysis yields
cinnamic acid (a potent antioxidant and antimicrobial agent) and phenethyl alcohol, making it a
candidate of interest for self-preserving formulations and therapeutic delivery systems.

This guide provides a definitive reference for the physicochemical characterization, spectral
validation, and synthesis of Phenethyl Cinnamate.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][7][8]
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Parameter Data

CAS Number 103-53-7

IUPAC Name 2-Phenylethyl (2E)-3-phenylprop-2-enoate
Molecular Formula C17H1602

Molecular Weight 252.31 g/mol

Appearance White crystalline powder

Melting Point 54-56 °C

Boiling Point 195 °C (at 2 mmHg); ~355 °C (at 760 mmHg)
Solubility Soluble in EtOH, Et20, CHCIs; Insoluble in H20
InChl Key MJIQVZIANGRDJBT-VAWYXSNFSA-N

Spectroscopic Characterization

Accurate structural validation relies on the following spectral signatures. Data is standardized
for CDCls (NMR) and KBr pellet (IR).

Nuclear Magnetic Resonance (NMR)

The *H NMR spectrum exhibits a characteristic AMX system for the vinyl protons and two
distinct triplets for the ethylene bridge.

Table 1: *H NMR Data (500 MHz, CDCIs)
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Table 2: 13C NMR Data (125 MHz, CDCls)
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Shift (6, ppm) Assignment

166.8 C=0 (Ester Carbonyl)

144.6 C-B (Alkene, deshielded)
137.8,134.4 Ipso-Ar (Quaternary carbons)

128.0 -129.0 Ar-C (Overlapping aromatic signals)
117.9 C-a (Alkene, shielded)

65.1 -O-CHz2- (Alkoxy carbon)

35.2 -CHz-Ph (Benzylic carbon)

Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the conjugated ester functionality.

1710 cm~1 (vs): C=0 Stretching (Conjugated ester). Lower frequency than non-conjugated
esters (typically 1735 cm~1) due to resonance with the double bond.

1638 cm~! (m): C=C Stretching (Alkene).

1160 & 1310 cm~1 (s): C-O-C Stretching (Ester).

3020-3060 cm~1 (w): C-H Stretching (Aromatic/Vinylic).

690 & 765 cm~1 (s): C-H Bending (Monosubstituted benzene rings).

Mass Spectrometry (EI-MS)

Fragmentation follows a predictable pathway for aromatic esters.
e m/z 252 [M]*: Molecular ion (detectable, moderate intensity).
e m/z 148 [M — CsHs]*: McLafferty rearrangement product (loss of styrene).

e m/z 131 [CoH70]* (Base Peak): Cinnamoyl cation (Ph-CH=CH-CO™). Highly stable due to
resonance.
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e m/z 104 [CsHs]*: Styrene radical cation (from phenethyl moiety).

¢ m/z 103 [CsH7]*: Styryl cation (loss of CO from m/z 131).

e m/z 91 [C7H7]*: Tropylium ion (characteristic of benzyl/phenethyl groups).
e m/z 77 [CeHs]*: Phenyl cation.

Synthesis & Purification Methodology

Protocol: Acid-Catalyzed Fischer Esterification Rationale: While transesterification is possible,
direct esterification is preferred for atom economy and ease of purification when using a Dean-
Stark trap to drive equilibrium.

Reagents

e Trans-Cinnamic Acid (1.0 eq)
e 2-Phenylethanol (1.2 eq) - Excess drives reaction forward.
o p-Toluenesulfonic acid (pTSA) (0.05 eq) - Catalyst.

o Toluene (Solvent/Azeotrope agent).

Step-by-Step Procedure

e Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark
apparatus topped with a reflux condenser.

e Charging: Add 14.8 g (100 mmol) trans-cinnamic acid, 14.6 g (120 mmol) 2-phenylethanol,
and 0.95 g (5 mmol) pTSA to the flask. Add 100 mL Toluene.

o Reflux: Heat the mixture to vigorous reflux (bath temp ~125 °C). Monitor water collection in
the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3—5 hours).

o Workup: Cool to room temperature. Transfer to a separatory funnel.

o Wash 1x with sat. NaHCOs (removes unreacted acid).
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o Wash 1x with Brine.

o Dry organic layer over anhydrous MgSOa.

o Concentration: Remove toluene via rotary evaporation to yield a crude oil/solid.
 Purification: Recrystallize from hot Ethanol (95%).

o Dissolve crude solid in minimum boiling ethanol.

o Allow to cool slowly to RT, then 4 °C.

o Filter white needles and dry under vacuum.

Synthesis Workflow Diagram
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Figure 1: Logical flow of acid-catalyzed esterification and purification of phenethyl cinnamate.

Therapeutic & Industrial Relevance
Drug Development Applications

Phenethyl cinnamate serves as a lipophilic prodrug. Upon enzymatic hydrolysis by plasma
esterases, it releases two bioactive moieties:
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o Cinnamic Acid: Exhibits inhibition of monocarboxylate transporters (MCTSs) in cancer cells
and possesses anti-diabetic properties via insulin signaling enhancement.

» Phenethyl Alcohol: Acts as a mild antimicrobial preservative, potentially reducing the need for
synthetic parabens in topical formulations.

Quality Control (QC) Markers

For researchers validating synthesized or purchased batches, the melting point (54-56 °C) is
the primary rapid indicator of purity. A depressed melting point (<53 °C) typically indicates
residual phenethyl alcohol (liquid at RT) or unreacted cinnamic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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